molecular formula C11H15NO5S B1597500 2-Methyl-5-(piperidinosulfonyl)-3-furoic acid CAS No. 306936-38-9

2-Methyl-5-(piperidinosulfonyl)-3-furoic acid

Cat. No.: B1597500
CAS No.: 306936-38-9
M. Wt: 273.31 g/mol
InChI Key: VNEXQYZMUZFAHN-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidinosulfonyl)-3-furoic acid is a useful research compound. Its molecular formula is C11H15NO5S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Birch reduction of heterocyclic carboxylic acids like 3-furoic acid can yield various derivatives, which are important for chemical synthesis processes (Kinoshita, Miyano, & Miwa, 1975).
    • Furan derivatives, obtained from biomass, are promising for producing plastics and fine chemicals, suggesting potential applications for 2-Methyl-5-(piperidinosulfonyl)-3-furoic acid in sustainable material production (Román‐Leshkov, Chheda, & Dumesic, 2006).
    • Piperidine derivatives have been studied for their corrosion inhibition properties on iron, indicating potential applications in materials science and engineering (Kaya et al., 2016).
  • Biomedical Research :

    • Compounds with structures similar to this compound have been investigated for their inhibitory effects on enzymes like thrombin, suggesting potential therapeutic applications (Okamoto et al., 1981).
    • Piperidine derivatives have shown potential as drug candidates for diseases like type 2 diabetes and Alzheimer’s, indicating a possibility for similar applications for the compound (Abbasi et al., 2018).
  • Materials Science :

    • Research on the synthesis and characterization of furan ring-containing organic ligands, which are structurally related to this compound, indicates potential applications in the development of new materials and complexes (Patel, 2020).
  • Neuroscience Research :

    • Compounds like this compound have been utilized in PET imaging studies targeting specific receptors in the brain, suggesting applications in neuroscience and pharmacological research (Horti et al., 2019).

Properties

IUPAC Name

2-methyl-5-piperidin-1-ylsulfonylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-9(11(13)14)7-10(17-8)18(15,16)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEXQYZMUZFAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371706
Record name 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-38-9
Record name 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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